
(2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride” is a chemical compound with a molecular weight of 191.03 . It is related to the class of compounds known as imidazoles, which are organic compounds containing a five-membered aromatic ring with two non-adjacent nitrogen atoms .
Synthesis Analysis
Imidazoles, including “this compound”, are key components to functional molecules used in a variety of everyday applications . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H7BrN2O/c1-8-4 (3-9)2-7-5 (8)6/h2,9H,3H2,1H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving imidazoles are diverse, given their wide range of applications . The bonds formed during the reaction are a key focus in the synthesis of imidazoles .Wissenschaftliche Forschungsanwendungen
Structural and Magnetic Properties
Research on hydrochloride crystals based on imidazol-related structures has been conducted to understand their magnetic properties and crystal-stacking structures. For instance, a study investigated the relationship between magnetic properties and crystal-stacking structures in hydrochloride crystals, revealing that one crystal exhibited quasi-one-dimensional columnar stacking chain and weak antiferromagnetic behavior, while another showed unusual magnetic behavior due to dimers assembled by supramolecular interactions (Guo-Ping Yong, Yiman Zhang, & Wenlong She, 2013).
Catalytic Applications
Research into the catalytic applications of imidazol-related compounds has shown significant advancements. For example, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y was studied, showing it to be an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons, demonstrating high catalytic activity, stability, and recycling ability (M. Ghorbanloo & Ali Maleki Alamooti, 2017).
Synthesis and Characterization
The synthesis and characterization of imidazol derivatives have been explored extensively. A study detailed the synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives and their conversion into carbonyl compounds, highlighting the compound's potential as a masked form of the carbonyl group and as a synthon for the group (S. Ohta, S. Hayakawa, K. Nishimura, & M. Okamoto, 1987).
Photophysical Properties
The study of photophysical properties of imidazole-based compounds has led to the development of fluorescent probes. One such study synthesized a Zn~(2+) fluorescent probe, demonstrating its strong fluorescence and high quantum yield, which indicates its potential application in sensing and imaging technologies (Zheng Wen-yao, 2012).
Hybrid Organic-Inorganic Materials
Research on hybrid organic-inorganic materials involving imidazol-related structures has yielded novel compounds with unique structures and photophysical properties. One study prepared two novel compounds via oxidative condensation-cyclization, exploring their structures and photophysical properties, which showed various patterns of π-π stacking and discrete molecular structures (E. A. Buvaylo, V. Kokozay, R. Linnik, O. Y. Vassilyeva, & B. Skelton, 2015).
Safety and Hazards
“(2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride” is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye damage . Safety precautions include avoiding eating, drinking, or smoking when using this product, wearing protective clothing, and seeking medical advice if skin irritation occurs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-bromo-1H-imidazol-5-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O.ClH/c5-4-6-1-3(2-8)7-4;/h1,8H,2H2,(H,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVATUSEJLDMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Br)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748727.png)
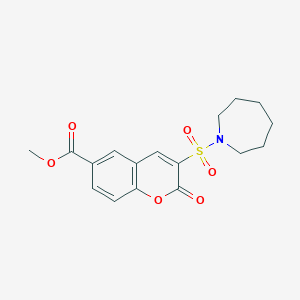
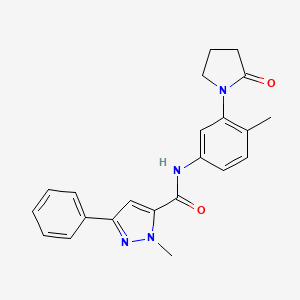
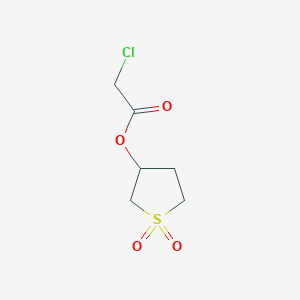
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(2-phenoxyacetamido)acetate](/img/structure/B2748733.png)
![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2748734.png)
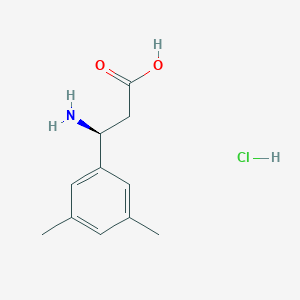

![tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2748740.png)
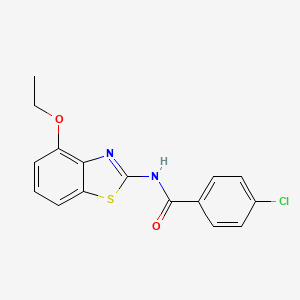
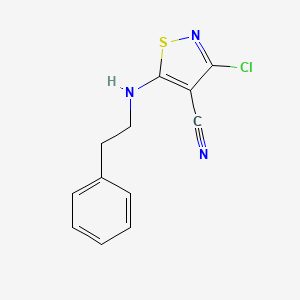
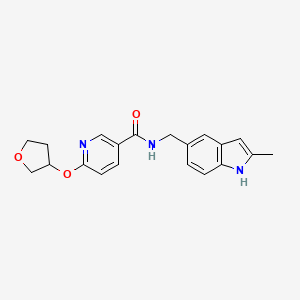
![5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2748746.png)